molecular formula C11H13N3O3 B12547051 Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- CAS No. 821776-60-7

Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-

Cat. No.: B12547051
CAS No.: 821776-60-7
M. Wt: 235.24 g/mol
InChI Key: WXKFEMSWBYIYJN-UHFFFAOYSA-N
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Description

The compound Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- (CAS: 821776-93-6) is a substituted benzonitrile derivative featuring a nitro group at the 2-position and a methyl-(2-methoxyethyl)amino group at the 5-position of the benzene ring. Its molecular formula is C₁₃H₁₇N₃O₃ (molecular weight: 263.29 g/mol).

Properties

CAS No.

821776-60-7

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

5-[2-methoxyethyl(methyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C11H13N3O3/c1-13(5-6-17-2)10-3-4-11(14(15)16)9(7-10)8-12/h3-4,7H,5-6H2,1-2H3

InChI Key

WXKFEMSWBYIYJN-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Route 1: Nitration Followed by Amination

Step 1: Nitration of 5-[(2-Methoxyethyl)methylamino]benzonitrile

  • Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄).
  • Conditions : 0–5°C, controlled nitration.
  • Rationale : The amino group is a strong ortho/para-director, enabling nitration at position 2. However, the nitrile group’s meta-directing nature may require additional directing groups.

Step 2: Purification and Characterization

  • Chromatography : Column chromatography (SiO₂, EtOAc/hexane).
  • Yield : Estimated 60–70% based on analogous nitration reactions.

Limitation : Competing meta-nitration due to the nitrile group may reduce selectivity.

Route 2: Bromination and Nucleophilic Substitution

Step 1: Bromination of 2-Nitrobenzonitrile

  • Reagents : Bromine (Br₂), FeBr₃ catalyst.
  • Conditions : 50–60°C, anhydrous solvent (e.g., dichloromethane).
  • Position : Bromine introduced at position 5 (meta to nitro).

Step 2: Substitution with [(2-Methoxyethyl)methylamine]

  • Reagents : [(2-Methoxyethyl)methylamine, K₂CO₃.
  • Conditions : DMF, 80–100°C, 12–24 hours.
  • Yield : ~70% for similar aryl bromide substitutions.

Advantage : High regioselectivity for position 5 due to nitro’s meta-directing effect.

Route 3: Acid to Nitrile Conversion

Step 1: Synthesis of 5-[(2-Methoxyethyl)methylamino]-2-Nitrobenzoic Acid

  • Reagents : 5-[(2-Methoxyethyl)methylamino]-2-nitrobenzyl chloride, NH₃.
  • Conditions : Room temperature, aqueous NaOH.

Step 2: Curtius-Type Reaction to Nitrile

  • Reagents : Trifluoroacetic anhydride (TFAA), triethylamine (TEA).
  • Conditions : Dichloromethane, 0°C to RT, 1 hour.
  • Yield : 92% for analogous acid-to-nitrile conversions.

Table 1: Comparative Yields for Acid-to-Nitrile Reactions

Substrate Reagents Solvent Yield (%) Source
5-Methoxy-2-nitrobenzoic acid TFAA, TEA CH₂Cl₂ 92
4-Chloro-3-nitrobenzoic acid SOCl₂, MeNH₂ DCM 97.5

Key Reaction Mechanisms

Mechanism for Nitration

  • Electrophilic Nitration :
    • Nitronium ion (NO₂⁺) attacks the benzene ring.
    • Amino group directs nitration to ortho/para positions.
    • Nitrile group competes for electron-withdrawing effects.

Mechanism for Nucleophilic Aromatic Substitution

  • Aryl Bromide Activation :
    • Bromine leaves, forming a carbocation intermediate.
  • Amine Attack :
    • [(2-Methoxyethyl)methylamine] displaces bromide in an SNAr mechanism.

Experimental Data and Optimization

Optimal Conditions for Step 2 (Substitution)

Parameter Value Impact on Yield
Temperature 80–100°C Maximizes SNAr rate
Base K₂CO₃ Neutralizes HBr byproduct
Solvent DMF Polar aprot

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxyethylmethylamino group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted benzonitrile, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Pharmaceutical Applications

Benzonitrile derivatives have shown potential in the pharmaceutical industry due to their biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Several studies have investigated the anticancer properties of benzonitrile derivatives. For instance, compounds similar to benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- have been found to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that a nitro-substituted benzonitrile exhibited significant cytotoxicity against human cancer cell lines, demonstrating its potential as a lead compound for developing anticancer agents .

Antimicrobial Properties

Research has shown that benzonitrile derivatives possess antimicrobial activity against various pathogens. The presence of the nitro group enhances the compound's ability to disrupt microbial cell membranes.

Data Table: Antimicrobial Activity of Benzonitrile Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Agrochemical Applications

Benzonitrile derivatives are also explored for their potential use in agriculture as pesticides or herbicides. Their ability to inhibit specific enzymes in pests makes them valuable for crop protection.

Herbicidal Activity

Research indicates that benzonitrile compounds can effectively control weed growth by inhibiting photosynthesis or disrupting metabolic pathways in plants.

Case Study:
A field trial demonstrated that a formulation containing benzonitrile significantly reduced weed biomass compared to untreated controls, showcasing its effectiveness as a herbicide .

Material Science Applications

In materials science, benzonitrile derivatives are being studied for their role as solvents or intermediates in polymer synthesis.

Solvent Properties

The solvent properties of benzonitrile make it suitable for various chemical reactions, including polymerization processes. Its ability to dissolve polar and nonpolar substances allows for versatile applications in material synthesis.

Data Table: Solvent Properties of Benzonitrile Derivatives

PropertyValue
Boiling Point197 °C
Density1.02 g/cm³
Dielectric Constant36.8

Mechanism of Action

The mechanism by which Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the nitrile group can form coordination complexes with metal ions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Nitro-2-[(Tetrahydrofuran-2-ylmethyl)amino]benzonitrile (CAS: 112158-56-2)

  • Molecular Formula : C₁₃H₁₅N₃O₃
  • Molecular Weight : 261.28 g/mol
  • Key Structural Differences: The amino substituent at the 5-position is a tetrahydrofuran-2-ylmethyl group instead of a linear 2-methoxyethyl chain. The cyclic ether (tetrahydrofuran) may enhance rigidity and alter solubility compared to the flexible methoxyethyl group in the target compound.
  • Implications :
    • The cyclic structure could reduce metabolic flexibility but improve thermal stability.
    • Differences in hydrogen-bonding capacity (ether oxygen vs. methoxy group) might affect interactions in biological systems .
Data Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent at 5-Position
Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- C₁₃H₁₇N₃O₃ 263.29 Methyl-(2-methoxyethyl)amino
5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile C₁₃H₁₅N₃O₃ 261.28 Tetrahydrofuran-2-ylmethylamino

Benzonitrile, 5-[(2-Methoxyethyl)propylamino]-2-nitro- (CAS: 821776-93-6)

  • Molecular Formula : C₁₃H₁₇N₃O₃
  • Molecular Weight : 263.29 g/mol
  • Key Structural Differences: The amino group is substituted with a propyl chain instead of methyl. The longer alkyl chain (propyl vs.
  • Implications: The propyl group may prolong metabolic half-life due to increased steric hindrance. Similarities in molecular weight and nitro/cyano groups suggest comparable electronic properties to the target compound .
Data Table 2: Substituent Impact on Properties
Compound Name Alkyl Chain Length Lipophilicity (Predicted) Aqueous Solubility (Predicted)
Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- Short (methyl) Moderate Moderate
Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- Long (propyl) High Low

Benzenamine, 4-Methoxy-2-nitro (NIST Reference)

  • Molecular Formula : C₇H₈N₂O₃
  • Molecular Weight : 168.15 g/mol
  • Key Differences: Lacks the benzonitrile core and substituted amino group. Simplified structure with nitro and methoxy groups only.
  • Implications: Demonstrates the electronic effects of nitro and methoxy groups in isolation.

4-Amino-3-((2-(Difluoromethoxy)benzyl)amino)benzonitrile (Pharmint Listing)

  • Key Differences: Features a difluoromethoxy-benzylamino group instead of methoxyethylamino.
  • Implications: Fluorinated compounds often exhibit improved metabolic stability and bioavailability. Contrasts with the target compound’s non-fluorinated, ether-based substituents .

Biological Activity

Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore the biological activity of this compound, drawing on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 218.24 g/mol
  • IUPAC Name : Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-

The presence of the nitro group and the methoxyethyl moiety suggests potential interactions with biological systems, particularly in pharmacology.

Antimicrobial Activity

Research indicates that compounds similar to benzonitrile derivatives exhibit significant antimicrobial properties. For instance, studies on nitroaromatic compounds have shown that they can possess activity against various strains of bacteria and fungi. The structure-activity relationship (SAR) has been extensively studied, revealing that modifications can enhance efficacy against pathogens such as Mycobacterium tuberculosis .

The biological activity of benzonitrile derivatives may be attributed to their ability to undergo bioreductive activation. Nitro groups in these compounds can be reduced to amines within bacterial cells, leading to the disruption of cellular processes. This mechanism has been demonstrated in other nitro-containing drugs, highlighting the importance of the nitro group in mediating biological effects .

Case Studies

  • Antituberculosis Activity : A study on a series of nitrofuranyl amides demonstrated that compounds with similar structures to benzonitrile exhibited potent antituberculosis activity with Minimum Inhibitory Concentrations (MIC) as low as 0.0125 μg/mL . This suggests that benzonitrile derivatives could be explored for similar applications.
  • CNS Penetration : Recent investigations into CNS-penetrant compounds have shown that modifications to aromatic substitution patterns can significantly affect their pharmacodynamics and bioavailability . This is relevant for benzonitrile derivatives intended for neurological applications.

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to consider the toxicity profiles associated with such compounds. Research has indicated that certain nitro-substituted compounds can exhibit cytotoxic effects at higher concentrations, necessitating careful evaluation during drug development .

Table 1: Biological Activity Overview of Benzonitrile Derivatives

Compound NameMIC (μg/mL)Activity TypeNotes
Benzonitrile, 5-[(2-methoxyethyl)...TBDAntimicrobialPotential against M. tuberculosis
Nitrofuranyl Amides0.0125AntituberculosisStrong SAR observed
BAY-390TBDCNS PenetrantEfficacy in pain models

Table 2: Toxicity Data from Relevant Studies

Compound NameToxicity LevelStudy Reference
Benzonitrile DerivativesModerateNational Toxicology Program
Nitro Group Containing DrugsVariableResearchGate Publication

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 5-[(2-methoxyethyl)methylamino]-2-nitrobenzonitrile, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves sequential alkylation and nitration steps. For example, alkylation of a precursor amine (e.g., 2-methoxyethylmethylamine) with a halogenated benzonitrile derivative under basic conditions (e.g., K₂CO₃ in DMF) is critical. Nitration can be achieved using HNO₃/H₂SO₄ at controlled temperatures (0–5°C). Optimization may include adjusting stoichiometry (1.2–1.5 equivalents of alkylating agent) and reaction time (12–24 hours for alkylation) .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/methanol (e.g., 9:1 to 7:3 v/v) is effective, yielding >90% purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • LCMS/HPLC : Use LCMS to confirm molecular ion peaks (e.g., m/z 428 [M+H]+) and HPLC with C18 columns (e.g., retention time 0.61 minutes under SQD-FA05 conditions) for purity assessment. Cross-validate with ¹H/¹³C NMR to resolve ambiguities in nitro or methoxy group positioning .
  • Physicochemical Properties : Calculate topological polar surface area (82.1 Ų) and XlogP (2.3) to predict solubility and partition coefficients .

Advanced Research Questions

Q. How can researchers address low yields during the alkylation step in the synthesis of this compound?

  • Root Cause Analysis : Low yields may stem from steric hindrance at the amino group or incomplete deprotonation. Use stronger bases (e.g., NaH instead of K₂CO₃) or polar aprotic solvents (e.g., DMSO) to enhance reactivity.
  • Mitigation : Introduce catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to accelerate reaction kinetics .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling predictions?

  • Case Study : If NMR shows unexpected splitting patterns for the methoxy group, compare with density functional theory (DFT)-optimized structures to identify conformational flexibility.
  • Experimental Validation : Use variable-temperature NMR or NOESY to probe rotational barriers around the methoxyethyl-methylamino moiety .

Q. How can solubility challenges for biological testing be overcome?

  • Formulation : Prepare dimethyl sulfoxide (DMSO) stock solutions (10–50 mM) and dilute into aqueous buffers containing cyclodextrins or surfactants (e.g., Tween-80) to prevent precipitation.
  • Derivatization : Synthesize water-soluble prodrugs (e.g., phosphate esters) via hydroxyl group functionalization .

Data Interpretation & Optimization

Q. What computational tools are recommended for predicting reactivity and stability of this compound?

  • Software : Use Gaussian or ORCA for DFT calculations to model nitro group reduction potentials or methoxy group hydrolysis pathways.
  • Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. How should researchers handle discrepancies in HPLC retention times across laboratories?

  • Standardization : Calibrate columns using reference standards (e.g., USP-grade benzonitrile derivatives) and document mobile phase pH/temperature.
  • Cross-Lab Validation : Share raw data files (e.g., .cdx) for independent reproducibility checks .

Experimental Design

Q. What controls are essential for assessing biological activity in cell-based assays?

  • Negative Controls : Include vehicle (DMSO) and inactive analogs (e.g., des-nitro derivatives).
  • Positive Controls : Use known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity.
  • Dose-Response : Test 5–8 concentrations in triplicate to calculate IC₅₀ values .

Q. How can researchers design stability-indicating methods for this compound?

  • Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and oxidative conditions (3% H₂O₂).
  • Analytical Setup : Use UPLC-PDA with peak purity thresholds (>990) to distinguish degradation products from impurities .

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